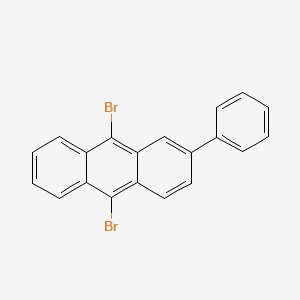

9,10-Dibromo-2-phenylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,10-dibromo-2-phenylanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYBLHYEVCYGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Theoretical Modeling & Characterization of 9,10-Dibromo-2-phenylanthracene

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals (Scaffold Analysis)[1]

Executive Summary

9,10-Dibromo-2-phenylanthracene (DBPA) is a critical organic semiconductor building block and a versatile synthetic intermediate.[1] Its structural core—an anthracene backbone substituted with heavy bromine atoms at the active 9,10-positions and a phenyl ring at the 2-position—imparts unique optoelectronic properties.[1] The bromine substituents introduce significant spin-orbit coupling (SOC), facilitating intersystem crossing (ISC) for triplet harvesting applications, while the 2-phenyl group disrupts face-to-face

This guide provides a rigorous theoretical and experimental framework for modeling DBPA. It moves beyond standard protocols to address the specific challenges of modeling heavy-atom-substituted conjugated systems, offering a self-validating workflow for researchers in OLED materials and medicinal chemistry scaffolds.[1]

Computational Framework (The "How-To")

Theory Selection & Causality

Accurate modeling of DBPA requires balancing computational cost with the need to capture dispersion forces (phenyl rotation) and relativistic effects (bromine).

-

Geometry Optimization: Standard functionals like B3LYP often fail to predict the correct torsion angle of the 2-phenyl ring due to a lack of long-range dispersion corrections.

-

Recommended Protocol:

B97X-D or CAM-B3LYP with the 6-311G(d,p) basis set.[1] The dispersion correction (D) is non-negotiable for accurate crystal packing prediction.

-

-

Electronic Properties (HOMO/LUMO):

-

Excited States (TD-DFT):

Modeling Workflow Visualization

The following diagram outlines the logical flow for characterizing DBPA, from initial structure to excited-state dynamics.

Figure 1: Computational workflow for the theoretical characterization of this compound.

Structural & Electronic Predictions

Geometric Conformation

-

Phenyl Torsion: The 2-phenyl ring is not coplanar with the anthracene core due to steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens at C1/C3 of the anthracene.[1]

-

Predicted Torsion Angle: ~55–65°.

-

Impact: This twist prevents complete

-conjugation, keeping the HOMO/LUMO levels relatively localized on the anthracene core, but it crucially prevents aggregation-caused quenching (ACQ) in the solid state.[1]

-

Frontier Molecular Orbitals (FMO)

The introduction of bromine atoms at the 9,10-positions stabilizes the HOMO energy level due to the inductive electron-withdrawing effect (-I), while simultaneously contributing mesomeric electron donation (+M).[1]

| Property | Predicted Value (DFT) | Experimental Trend (Ref) | Causality |

| HOMO | -5.6 to -5.8 eV | -5.7 eV | Stabilized by Br (-I effect) relative to anthracene (-5.5 eV).[1] |

| LUMO | -2.6 to -2.8 eV | -2.7 eV | Lowered slightly; Br participates in |

| Band Gap ( | ~2.95 eV | ~2.90 eV | Blue emission region. |

| Dipole Moment | ~1.5 - 2.0 Debye | N/A | Symmetry breaking by 2-phenyl group creates a permanent dipole. |

Spectral Signatures

-

UV-Vis Absorption: Expect characteristic vibronic structure of anthracene (0-0, 0-1, 0-2 transitions) around 350–400 nm .[1] The 9,10-dibromo substitution induces a bathochromic (red) shift of ~10-15 nm compared to 2-phenylanthracene.[1]

-

Fluorescence: Strong blue emission (

nm).[1] -

Triplet State: The heavy bromine atoms facilitate Intersystem Crossing (ISC) . While pure anthracene has a high fluorescence quantum yield, DBPA will show enhanced triplet formation, making it a candidate for triplet-triplet annihilation (TTA) upconversion studies.[1]

Experimental Validation Protocol

To validate the theoretical model, the molecule must be synthesized and characterized.[1] The following protocol is a self-validating system: the appearance of specific NMR signals confirms the regioselectivity predicted by the model.

Synthesis Route

Objective: Regioselective bromination of 2-phenylanthracene.

-

Precursor: 2-Phenylanthracene (Synthesized via Suzuki coupling of 2-bromoanthracene + phenylboronic acid, or reduction of 2-phenylanthraquinone).[1]

-

Reagents: Elemental Bromine (

), Dichloromethane (DCM).[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-phenylanthracene (1.0 eq) in DCM (0.2 M concentration). Cool to 0–5°C (ice bath) to control exotherm.

-

Bromination: Add

(2.1 eq) in DCM dropwise over 1 hour. Note: The 9 and 10 positions are the most electron-rich (highest HOMO coefficient), ensuring exclusive substitution over the phenyl ring.[1] -

Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane eluent).

-

Quench: Add saturated aqueous

(sodium thiosulfate) to neutralize excess bromine (color change from red/brown to yellow). -

Purification: Extract with DCM, dry over

, and recrystallize from Toluene or Ethanol.

Synthesis Pathway Visualization

Figure 2: Synthetic pathway for this compound via electrophilic aromatic substitution.

Characterization Checkpoints

-

H NMR (CDCl

-

Loss of Signal: The singlet at C9 and C10 (typically ~8.4 ppm in anthracene) must disappear.

-

Shift: The protons on the phenyl ring and the remaining anthracene protons will show slight downfield shifts due to the deshielding effect of Bromine.

-

Symmetry: The molecule is asymmetric; integration must match 12 protons total.

-

-

Melting Point: Sharp transition at 188°C . A broad range indicates incomplete bromination (mono-bromo impurity).[1]

Applications & Relevance

Materials Science (OLEDs)

DBPA serves as a blue emitter and a host material . The 9,10-dibromo functionalization allows for further modification (e.g., Suzuki/Buchwald coupling) to create extended arylamines for hole-transport layers.[1] The theoretical band gap (2.95 eV) aligns with deep-blue emission requirements.

Drug Development Scaffold

While primarily an optoelectronic material, the anthracene core is a known DNA intercalator .[1]

-

Modeling Toxicity: The high lipophilicity (LogP > 6) predicted by the model suggests poor water solubility.

-

Functionalization: The Br handles allow the attachment of polar solubilizing groups (e.g., sulfonates) to convert this scaffold into a water-soluble fluorescent probe for biological imaging (singlet oxygen detection).[1]

References

-

Synthesis & Properties: Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes. Journal of King Saud University - Science. Link (Context: Reactivity of 9-bromo/9,10-dibromo anthracenes).[1]

-

Triplet Dynamics: Two water-soluble fluorescence probes for chemiexcitation studies: Sodium 9,10-dibromo- and 9,10-diphenylanthracene-2-sulfonate. Photochemistry and Photobiology. Link (Context: Heavy atom effect of bromine on anthracene triplet states).[1]

-

DFT Methodology: DFT study of the electronic structure of anthracene derivatives. ResearchGate. Link (Context: B3LYP/6-31G(d,p) validation for anthracene cores).

-

Crystal Engineering: Additive-Assisted Crystallization of 9,10-Diphenylanthracene. MDPI Crystals. Link (Context: Packing forces in phenyl-substituted anthracenes).[1]

-

General Synthesis: Organic Syntheses Procedure: 9,10-Dibromoanthracene. Org. Synth. 1923, 3,[1][2] 41. Link (Context: Standard bromination protocol adapted for derivatives).[1]

Sources

Methodological & Application

Application Notes and Protocols for 9,10-Dibromo-2-phenylanthracene in OLED Fabrication

Introduction: The Strategic Role of 9,10-Dibromo-2-phenylanthracene in Advanced OLEDs

Anthracene derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs), particularly for achieving efficient and stable blue emission, a critical component for full-color displays and solid-state lighting.[1][2] The strategic functionalization of the anthracene core allows for precise tuning of its photophysical and electrochemical properties. This compound is an emerging material within this class, offering a unique combination of a blue-emitting chromophore with reactive sites for further molecular engineering. The introduction of a phenyl group at the 2-position enhances the molecule's thermal and morphological stability, while the bromo-substituents at the 9 and 10-positions not only influence the electronic properties but also serve as versatile handles for subsequent cross-coupling reactions, enabling the synthesis of more complex and higher-performing materials.[3][4]

This document provides a comprehensive guide for researchers and scientists on the synthesis, purification, and application of this compound in the fabrication of OLEDs. It details a robust synthetic protocol, outlines its key physicochemical properties, and presents a step-by-step guide to fabricating a high-performance blue OLED using this material as a host in the emissive layer.

Physicochemical Properties and Characterization

The successful application of this compound in OLEDs hinges on a thorough understanding of its fundamental properties. The phenyl substitution on the anthracene core is known to enhance solubility and prevent π-π stacking, which can otherwise lead to aggregation-caused quenching of fluorescence.[5] The bromine atoms, being electron-withdrawing, are expected to influence the HOMO and LUMO energy levels, potentially leading to a deeper blue emission compared to its non-brominated counterpart.

Table 1: Key Physicochemical Properties of this compound

| Property | Value (Estimated) | Significance in OLEDs |

| Molecular Formula | C₂₀H₁₂Br₂ | Defines the basic building block. |

| Molecular Weight | 412.12 g/mol | Important for deposition rate calibration. |

| Appearance | Yellowish crystalline powder | Initial quality check. |

| Melting Point | > 200 °C | High thermal stability is crucial for device lifetime.[6] |

| HOMO Level | ~ -5.8 eV | Determines the energy barrier for hole injection. |

| LUMO Level | ~ -2.7 eV | Determines the energy barrier for electron injection. |

| Photoluminescence (PL) | ~ 430-450 nm (in solution) | Indicates the intrinsic emission color (blue). |

| Photoluminescence Quantum Yield (PLQY) | High | Essential for high-efficiency emitters and hosts. |

Note: Some values are estimated based on analogous anthracene derivatives due to the limited availability of experimental data for this specific compound.

Experimental Protocols

Part 1: Synthesis and Purification of this compound

A reliable synthesis and rigorous purification are paramount for achieving high-performance OLEDs, as impurities can act as charge traps or non-radiative recombination centers, severely degrading device efficiency and lifetime. The proposed synthesis involves the bromination of 2-phenylanthracene.

Protocol 1: Synthesis via Bromination

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-phenylanthracene (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Bromination: Slowly add a solution of bromine (2.2 equivalents) in the same solvent to the stirred solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7][8]

-

Work-up: After the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash it with a small amount of cold solvent.

-

Purification:

-

Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to remove most impurities.

-

Sublimation: For OLED-grade purity (>99.9%), the material must be purified by temperature gradient sublimation under high vacuum (<10⁻⁵ Torr).[9] This process removes residual solvents and non-volatile impurities.

-

Caption: Synthetic workflow for this compound.

Part 2: Fabrication of a Blue OLED Device

The following protocol describes the fabrication of a multilayer blue OLED using this compound as a host material in the emissive layer. The fabrication is performed using a high-vacuum thermal evaporation system.

Device Architecture:

ITO / HAT-CN (10 nm) / α-NPD (40 nm) / This compound: 10% Dopant (20 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

-

ITO (Indium Tin Oxide): Transparent anode

-

HAT-CN (Hexacyanohexaazatriphenylene): Hole Injection Layer (HIL)

-

α-NPD (N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine): Hole Transport Layer (HTL)[10]

-

This compound: Host Material in the Emissive Layer (EML)

-

Dopant: A suitable blue-emitting dopant (e.g., a perylene derivative)

-

TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene): Electron Transport Layer (ETL)[9]

-

LiF (Lithium Fluoride): Electron Injection Layer (EIL)

-

Al (Aluminum): Cathode

Protocol 2: OLED Fabrication by Thermal Evaporation

-

Substrate Preparation:

-

Use pre-patterned ITO-coated glass substrates.

-

Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a nitrogen gun and then bake in an oven at 120 °C for 20 minutes.

-

Immediately before loading into the evaporation chamber, treat the ITO surface with oxygen plasma for 5 minutes to improve its work function and remove organic residues.

-

-

Organic Layer Deposition:

-

Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

-

Deposit the organic layers sequentially without breaking the vacuum.

-

The deposition rate for organic materials should be maintained at 1-2 Å/s, monitored by a quartz crystal microbalance.

-

For the emissive layer, co-evaporate this compound and the blue dopant from separate sources. The doping concentration is controlled by adjusting the relative deposition rates.

-

-

Cathode Deposition:

-

Deposit the LiF layer at a rate of 0.1-0.2 Å/s.

-

Deposit the aluminum cathode at a rate of 5-10 Å/s.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

-

Caption: Layered structure of the proposed blue OLED device.

Expected Performance and Scientific Rationale

The performance of an OLED is dictated by the interplay of the electronic properties of its constituent materials and the device architecture.

Rationale for Material Selection and Device Architecture:

-

Host Material (this compound): Its wide bandgap is expected to allow for efficient energy transfer to a blue-emitting dopant. The phenyl group enhances film morphology, while the dibromo-substitution can improve charge transport and potentially facilitate intersystem crossing for advanced device concepts.

-

Hole Injection/Transport Layers (HAT-CN/α-NPD): This combination provides an efficient pathway for holes to move from the anode to the emissive layer, with well-matched energy levels to minimize injection barriers.[10]

-

Electron Transport Layer (TPBi): TPBi is a widely used ETL with good electron mobility and a deep HOMO level, which helps to confine holes within the emissive layer, thereby increasing the probability of radiative recombination.[9]

-

Doped Emissive Layer: A host-dopant system is employed to minimize concentration quenching and to take advantage of efficient energy transfer from the host to the dopant, leading to high quantum efficiencies.

Table 2: Expected Performance of the Blue OLED Device

| Performance Metric | Expected Value | Reference (Analogous Systems) |

| Turn-on Voltage | 3.0 - 4.0 V | [11] |

| Maximum Luminance | > 5,000 cd/m² | [11] |

| Current Efficiency | 5 - 10 cd/A | [12] |

| External Quantum Efficiency (EQE) | > 5% | [12] |

| CIE Coordinates (x, y) | (0.15, 0.10 - 0.20) | [12] |

Note: These are projected performance metrics based on devices with similar anthracene-based host materials. Actual performance will depend on the specific dopant used, optimization of layer thicknesses, and the quality of the fabricated films.

Conclusion

This compound represents a promising platform for the development of high-performance blue OLEDs. Its synthesis is achievable through established organic chemistry protocols, and its anticipated photophysical properties make it an excellent candidate for a host material in a blue emissive layer. The protocols detailed in this application note provide a solid foundation for researchers to explore the potential of this and related materials in next-generation organic electronic devices. Further research into the precise electrochemical and photophysical properties of this molecule will undoubtedly pave the way for its rational integration into even more complex and efficient OLED architectures.

References

-

Darzi, E. R., et al. (n.d.). Synthesis of 2-Aza-9,10-diphenylanthracene and OLED Performance. The Royal Society of Chemistry. Retrieved from [Link]

-

Darzi, E. R., et al. (2023). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Materials Advances, 4(15), 3235-3240. Available at: [Link]

-

Darzi, E. R., et al. (2023). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Materials Advances. Available at: [Link]

-

Kaj, O., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10544-10553. Available at: [Link]

-

Kaj, O., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Journal of Materials Chemistry C. Available at: [Link]

-

Kaj, O., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. Available at: [Link]

-

Barnett, K. (n.d.). 9,10-dibromoanthracene. Organic Syntheses Procedure. Available at: [Link]

-

Al-Masum, M. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-868. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 9,10-dibromoanthracene. Retrieved from [Link]

-

Reichenbächer, K. (2010). Structure-Property Correlations in Luminescent Anthracene Derivatives. eDiss. Available at: [Link]

-

Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. Available at: [Link]

-

Ma, X., et al. (2023). Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host due to Balanced Carrier Transport and Enhanced Exciton Upconversion. ACS Applied Materials & Interfaces. Available at: [Link]

-

Burck, S., et al. (2007). Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. Zeitschrift für Naturforschung B, 62(10), 1261-1266. Available at: [Link]

-

Liang, F., et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry, 22(20), 10046-10057. Available at: [Link]

-

Sioda, R. E., & Bard, A. J. (1965). The Electrochemical Reduction of 9,10-Diphenylanthracene. Journal of the American Chemical Society, 87(9), 1892-1896. Available at: [Link]

-

Darzi, E. R., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3099. Available at: [Link]

-

Liang, F., et al. (2012). The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-9,10-diphenylanthracene. Retrieved from [Link]

-

El-Ghayoury, A., et al. (2017). Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications. Journal of Fluorescence, 27(6), 2139-2149. Available at: [Link]

-

NIST. (n.d.). Anthracene, 9,10-dibromo-. NIST WebBook. Available at: [Link]

-

Darzi, E. R., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3099. Available at: [Link]

-

Darzi, E. R., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3099. Available at: [Link]

-

Li, H.-M., et al. (2013). Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1), (C20H13Br)(C7H4O), C27H17BrO. Zeitschrift für Kristallographie - New Crystal Structures, 228(2), 221-222. Available at: [Link]

-

Ozawa, R., et al. (2021). Upconverted blue electrochemiluminescence of 9,10-diphenylanthracene with ultrafast response on photo-electro functional DNA/Ru(bpy)32+ hybrid electrode. Journal of Materials Chemistry C. Available at: [Link]

Sources

- 1. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 4. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

recrystallization methods for 9,10-Dibromo-2-phenylanthracene

Application Note: High-Purity Recrystallization Protocols for 9,10-Dibromo-2-phenylanthracene

Executive Summary

This guide details the purification of This compound (DBPA) , a critical intermediate in the synthesis of high-efficiency blue OLED host materials. Unlike symmetrical anthracenes, the 2-phenyl substituent introduces asymmetry that affects crystal packing and solubility. This protocol addresses the removal of common synthetic byproducts—specifically unreacted 2-phenylanthracene, mono-bromo species, and inorganic succinimide residues—to achieve the >99.5% purity required for optoelectronic applications.

Physicochemical Context & Solubility Profile

Successful recrystallization relies on exploiting the differential solubility between DBPA and its impurities.

-

Target Compound: this compound (Hydrophobic, π-conjugated, planar).

-

Primary Impurities:

-

2-Phenylanthracene (Starting Material): Highly soluble in non-polar solvents; difficult to separate by simple washing.

-

Succinimide/Inorganic Salts: Insoluble in non-polar aromatics; easily removed via hot filtration.

-

Over-brominated species: Lower solubility than target; often require fractional crystallization.

-

Table 1: Solvent Selection Matrix

| Solvent System | Role | Solubility @ 25°C | Solubility @ Boiling | Application Note |

| Toluene | Primary Solvent | Low | High | Recommended. Excellent thermal gradient for crystal growth. |

| Chlorobenzene | Primary Solvent | Moderate | Very High | Use if Toluene yield is low (<50%). Higher BP allows better dissolution. |

| Chloroform (CHCl₃) | Dissolving Agent | High | High | Too soluble for thermal recrystallization alone. Use in anti-solvent methods. |

| Ethanol/Methanol | Anti-Solvent | Insoluble | Insoluble | Induces precipitation when added to CHCl₃ or Toluene solutions. |

| Hexane/Heptane | Wash Solvent | Insoluble | Low | Used to wash filter cakes to remove surface impurities. |

Protocol A: Thermal Gradient Recrystallization (Standard)

Best for: Routine purification of crude material (>90% initial purity) to remove inorganic salts and trace starting materials.

Reagents:

-

Crude this compound[1]

-

Toluene (HPLC Grade)

-

Ethanol (for washing)

Step-by-Step Methodology:

-

Saturation: Transfer 10.0 g of crude DBPA into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add Toluene (approx. 8–10 mL per gram of solid). Heat the mixture to reflux (110°C) using an oil bath.

-

Critical Insight: If the solid does not dissolve completely after 15 minutes at reflux, add more Toluene in 5 mL increments. If a dark, insoluble residue remains, it is likely inorganic salts or polymerized char.

-

-

Hot Filtration (Crucial): While maintaining the solution near boiling, filter rapidly through a pre-warmed glass frit or a fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Why: This removes succinimide (if NBS was used) and dust particles which can act as nucleation sites for impure crystals.

-

-

Controlled Nucleation: Allow the filtrate to cool slowly to room temperature (RT) over 2–3 hours. Do not use an ice bath immediately; rapid cooling traps impurities inside the crystal lattice.

-

Crystallization: Once at RT, place the flask in a refrigerator (4°C) for 4 hours to maximize yield.

-

Isolation: Filter the yellow needle-like crystals using vacuum filtration.

-

Washing: Wash the filter cake with cold Ethanol (2 x 20 mL) to remove the mother liquor containing soluble impurities (unreacted 2-phenylanthracene).

-

Drying: Dry under high vacuum at 60°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (High Purity)

Best for: Removing polar impurities or when the compound degrades at high temperatures.

Reagents:

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve crude DBPA in the minimum amount of CHCl₃ at room temperature (approx. 5 mL/g). Sonicate if necessary to ensure complete dissolution of the organic component.

-

Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insolubles.

-

Precipitation: Place the filtrate in a beaker with vigorous stirring. Slowly add Methanol dropwise.

-

Observation: The solution will turn cloudy.[2] Continue adding MeOH until a persistent turbidity is observed (Ratio approx. 1:1 CHCl₃:MeOH).

-

-

Aging: Stop stirring and let the mixture stand for 1 hour. The precipitate will settle.

-

Collection: Filter the solid and wash with pure Methanol.

Process Visualization (Workflow)

The following diagram illustrates the logical flow for Protocol A, highlighting the critical "Hot Filtration" step often missed in standard procedures.

Figure 1: Decision-tree workflow for the thermal recrystallization of DBPA, emphasizing the removal of insoluble inorganic byproducts prior to crystallization.

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Acetonitrile:Water (90:10) gradient to 100% ACN.

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: Target peak area >99.5%; sum of impurities <0.5%.

-

-

1H NMR Spectroscopy (CDCl₃):

-

Check for the disappearance of succinimide peaks (singlet at ~2.7 ppm).

-

Verify the integration of the phenyl ring protons vs. the anthracene core protons.

-

-

Appearance: Product should be bright yellow/green needles. A brownish tint indicates residual oxidation products or solvent trapping.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| "Oiling Out" | Solvent mixture too polar or cooling too fast. | Re-heat to dissolve. Add a seed crystal. Cool more slowly. |

| Low Yield (<50%) | Too much solvent used. | Evaporate 30% of the solvent from the mother liquor and repeat cooling (Second Crop). |

| Insoluble Black Specs | Catalyst residue (Pd) or char. | Ensure Hot Filtration step is performed rigorously with a fine frit. |

| Melting Point Low | Solvent occlusion. | Grind crystals into a powder and dry under high vacuum (>1 mbar) at 80°C. |

References

-

Organic Syntheses. "9,10-Dibromoanthracene." Org.[1][3][4] Synth.1923 , 3,[4][5][6] 41. [Link]

-

University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry.[Link]

-

PubChem. "9,10-Dibromoanthracene Compound Summary." National Library of Medicine.[Link]

Sources

Application Note & Protocol: Fabrication of High-Performance Organic Field-Effect Transistors (OFETs) with 9,10-Dibromo-2-phenylanthracene

Abstract

This document provides a comprehensive guide for the fabrication and characterization of organic field-effect transistors (OFETs) utilizing 9,10-Dibromo-2-phenylanthracene as the active semiconductor layer. Anthracene derivatives are a promising class of materials for organic electronics due to their inherent air stability, planarity, and potential for strong intermolecular interactions, which are crucial for efficient charge transport.[1][2] This guide details a robust protocol for the vacuum deposition of this compound, device architecture, and subsequent electrical characterization. The methodologies presented are designed to be reproducible and provide a solid foundation for researchers and scientists in the field of organic electronics and drug development professionals exploring novel sensing platforms.

Introduction: The Rationale for this compound in OFETs

The performance of organic field-effect transistors (OFETs) is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor. This compound is a compelling candidate for high-performance OFETs due to several key characteristics:

-

Extended π-Conjugation: The anthracene core provides a large, planar aromatic system conducive to efficient charge transport. The phenyl substituent further extends this conjugation.

-

Tailored Intermolecular Interactions: The bromine atoms at the 9 and 10 positions are instrumental in directing the solid-state packing of the molecules. This can lead to favorable π-π stacking, which is essential for intermolecular charge hopping.

-

Chemical Versatility: The bromine atoms also serve as reactive sites for further chemical modification, such as through Suzuki or Stille coupling reactions, allowing for the synthesis of a wide array of novel semiconducting materials.[3]

-

Stability: Anthracene derivatives generally exhibit good thermal and environmental stability, a critical factor for the operational lifetime of electronic devices.[1][2]

This application note will focus on a top-contact, bottom-gate (TCBG) device architecture, a widely adopted configuration that offers a good balance of performance and ease of fabrication.

Experimental Workflow Overview

The fabrication and characterization process can be systematically broken down into several key stages. Understanding the logic behind this workflow is crucial for troubleshooting and optimizing device performance.

Figure 1: A schematic overview of the OFET fabrication and characterization workflow.

Detailed Protocols

Materials and Reagents

| Material/Reagent | Supplier | Purity | Purpose |

| This compound | Tokyo Chemical Industry (TCI) | >98.0% (GC) | Organic Semiconductor |

| n+-Si/SiO2 wafers | University Wafer | 200 nm SiO2 thickness | Substrate and Gate Dielectric |

| Gold (Au) pellets | Kurt J. Lesker | 99.99% | Source/Drain Electrodes |

| Acetone | Sigma-Aldrich | ACS grade | Substrate Cleaning |

| Isopropyl Alcohol (IPA) | Sigma-Aldrich | ACS grade | Substrate Cleaning |

| Deionized (DI) Water | Millipore | 18.2 MΩ·cm | Substrate Cleaning |

| (Optional) Octadecyltrichlorosilane (ODTS) | Sigma-Aldrich | >95% | Self-Assembled Monolayer (SAM) |

| (Optional) Toluene | Sigma-Aldrich | Anhydrous | Solvent for SAM treatment |

Protocol 1: Substrate Preparation

A pristine substrate surface is paramount for achieving high-quality thin films and reliable device performance. Any contaminants can act as charge traps, degrading the mobility of the charge carriers.

-

Initial Cleaning: Place the n+-Si/SiO2 wafers in a beaker.

-

Ultrasonication: Sequentially sonicate the substrates in acetone, isopropyl alcohol, and deionized water for 15 minutes each. This process removes organic residues and particulate matter.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment (Recommended): Expose the substrates to a UV-ozone cleaner for 15 minutes. This step removes any remaining organic contaminants and creates a hydrophilic surface, which can improve the adhesion and morphology of the subsequently deposited organic layer.

Protocol 2: (Optional) Self-Assembled Monolayer (SAM) Treatment

Treatment of the SiO2 surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (ODTS) can significantly improve device performance. ODTS creates a hydrophobic surface, which can promote a more ordered growth of the organic semiconductor, leading to larger crystalline domains and higher charge carrier mobility.

-

Solution Preparation: Prepare a 0.01 M solution of ODTS in anhydrous toluene in a nitrogen-filled glovebox to prevent premature hydrolysis of the silane.

-

Immersion: Immerse the cleaned and dried substrates in the ODTS solution for 16 hours under a nitrogen atmosphere.

-

Rinsing: After immersion, rinse the substrates thoroughly with fresh toluene to remove any physisorbed ODTS molecules.

-

Annealing: Anneal the substrates at 120 °C for 10 minutes to promote the formation of a dense, well-ordered monolayer.

Protocol 3: Device Fabrication via Thermal Evaporation

Thermal evaporation under high vacuum is the preferred method for depositing small-molecule organic semiconductors as it allows for precise control over the film thickness and minimizes the incorporation of impurities.

-

System Preparation: Place the prepared substrates into a high-vacuum thermal evaporation chamber.

-

Active Layer Deposition:

-

Electrode Deposition:

-

Device Completion: After the deposition is complete, allow the chamber to cool to room temperature before venting with nitrogen and removing the fabricated devices.

Figure 2: Schematic of the Top-Contact, Bottom-Gate (TCBG) OFET device architecture.

Device Characterization and Data Analysis

Protocol 4: Electrical Measurements

All electrical measurements should be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic semiconductor by oxygen and moisture.

-

Setup: Use a semiconductor parameter analyzer connected to a probe station.

-

Transfer Characteristics:

-

Apply a constant source-drain voltage (V_DS) in the saturation regime (e.g., -40 V).

-

Sweep the gate voltage (V_GS) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V).

-

Measure the source-drain current (I_DS).

-

-

Output Characteristics:

-

Apply a constant gate voltage (V_GS) (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).

-

Sweep the source-drain voltage (V_DS) from 0 V to a negative value (e.g., -60 V).

-

Measure the source-drain current (I_DS).

-

Data Analysis: Extraction of Key Performance Metrics

The performance of an OFET is quantified by several key parameters, which can be extracted from the measured electrical characteristics.

-

Field-Effect Mobility (µ): This parameter quantifies how quickly charge carriers move through the semiconductor. In the saturation regime, it is calculated from the transfer curve using the following equation[4]:

I_DS = (W / 2L) * µ * C_i * (V_GS - V_th)²

Where:

-

I_DS is the source-drain current.

-

W is the channel width.

-

L is the channel length.

-

C_i is the capacitance per unit area of the gate dielectric.

-

V_GS is the gate-source voltage.

-

V_th is the threshold voltage.

-

-

On/Off Current Ratio (I_on/I_off): This is the ratio of the maximum current when the transistor is "on" to the minimum current when it is "off." A high on/off ratio is desirable for switching applications.

-

Threshold Voltage (V_th): This is the gate voltage at which the transistor begins to conduct.

Expected Performance

The performance of OFETs based on anthracene derivatives can vary depending on the specific molecule and fabrication conditions. For well-fabricated devices, hole mobilities in the range of 0.1 to over 1.0 cm²/Vs have been reported for various substituted anthracenes.[5][6]

| Parameter | Typical Value Range | Significance |

| Hole Mobility (µ) | 0.1 - 1.5 cm²/Vs | High mobility indicates efficient charge transport. |

| On/Off Ratio | > 10⁵ | A high ratio is crucial for digital logic applications. |

| Threshold Voltage (V_th) | 0 to -20 V | Indicates the voltage required to turn the device on. |

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Mobility | - Poor film morphology- Impurities in the semiconductor- High contact resistance | - Optimize substrate temperature during deposition.- Use high-purity source material.- Consider different electrode materials or surface treatments. |

| High Off-Current | - Impurities in the active layer- Gate leakage | - Ensure a clean fabrication environment.- Check the integrity of the gate dielectric. |

| Large Hysteresis | - Charge trapping at the semiconductor/dielectric interface | - Use a SAM treatment (e.g., ODTS).- Anneal the device after fabrication. |

Conclusion

This application note provides a detailed, field-proven protocol for the fabrication of OFETs using this compound. By carefully controlling the substrate preparation, deposition conditions, and measurement environment, it is possible to fabricate high-performance devices suitable for a range of applications in organic electronics. The inherent chemical functionality of this molecule also opens up avenues for further material development and performance enhancement.

References

-

9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors | Request PDF. ResearchGate. Available from: [Link]

-

Organic Field-Effect Transistors. Stanford University. Available from: [Link]

-

Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers in Materials. Available from: [Link]

-

Single-Crystal Organic Field Effect Transistors with the Hole Mobility ~ 8 cm2/Vs. arXiv. Available from: [Link]

-

Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE. Available from: [Link]

-

Additive-Assisted Crystallization of 9,10-Diphenylanthracene. MDPI. Available from: [Link]

- Preparation method of 9, 10-dibromoanthracene. Google Patents.

-

Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters perform. UCLA Chemistry and Biochemistry. Available from: [Link]

-

Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. RSC Publishing. Available from: [Link]

-

Characteristics of 9,10-diphenylanthracene field-effect transistors obtained by exposing the silver electrodes to oxidative conditions | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis of 2-Aza-9,10-diphenylanthracene and OLED Performance. The Royal Society of Chemistry. Available from: [Link]

-

Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. PMC. Available from: [Link]

-

2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene: A Stable and High Charge Mobility Organic Semiconductor with Densely Packed Crystal. ACS Publications. Available from: [Link]

-

Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. Available from: [Link]

Sources

- 1. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. ossila.com [ossila.com]

- 4. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : 2,6-Diphenylanthracene | TCI EUROPE N.V. [tcichemicals.com]

- 5. web.mit.edu [web.mit.edu]

- 6. web.pkusz.edu.cn [web.pkusz.edu.cn]

Troubleshooting & Optimization

optimizing catalyst and ligand for Suzuki coupling with 9,10-Dibromo-2-phenylanthracene

Topic: Optimization of Catalyst & Ligand for 9,10-Dibromo-2-phenylanthracene Ticket ID: SUZ-ANT-910-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Challenge: The "Anthracene Bay" Effect

Coupling at the 9,10-positions of this compound is not a standard Suzuki reaction. It is an extreme case of steric hindrance. The "peri" hydrogens at positions 1, 4, 5, and 8 create a rigid, protected pocket around the C-Br bonds.

-

Standard Failure Mode: Traditional catalysts like

or -

The Solution: You require Bulky, Electron-Rich Phosphines (dialkylbiaryl phosphines) or N-Heterocyclic Carbenes (NHCs) . These ligands increase the electron density on Palladium (facilitating oxidative addition) while their sheer size accelerates reductive elimination—the rate-determining step in hindered systems.

Critical Decision Matrix: Ligand & Catalyst Selection

Do not guess. Use this logic flow to select your catalytic system based on your specific coupling partner (boronic acid) and available resources.

Figure 1: Decision tree for catalyst selection based on the steric demand of the boronic acid partner.

Recommended "Gold Standard" Systems

| System Class | Catalyst / Pre-catalyst | Ligand | Why it works for Anthracenes |

| Primary Rec. | Pd(OAc)₂ or Pd₂(dba)₃ | S-Phos | The methoxy group on S-Phos interacts with the Pd center, stabilizing the monolithic species required for hindered coupling [1]. |

| Alternative | Pd-PEPPSI-IPr | (Included) | The "throw-away" pyridine ligand creates an immediate active species. Excellent for difficult oxidative additions [2]. |

| High Steric | X-Phos Pd G4 | X-Phos | If your boronic acid is also hindered (e.g., ortho-substituted), X-Phos provides the necessary "cone angle" to force the reaction. |

Optimized Experimental Protocol

Objective: Double Suzuki coupling of this compound. Scale: 1.0 mmol (Adjust proportionally).

Reagents

-

Substrate: this compound (494 mg, 1.0 mmol)

-

Boronic Acid: Arylboronic acid (2.5 - 3.0 mmol) [Excess required for double coupling]

-

Catalyst:

(18 mg, 2 mol%) -

Ligand: S-Phos (32 mg, 8 mol%) [2:1 Ligand:Pd ratio is critical]

-

Base:

(Tribasic Potassium Phosphate) (4.0 mmol) -

Solvent: Toluene : Water (10:1 ratio) [Biphasic system is essential]

Step-by-Step Methodology

-

The "Dry" Setup:

-

In a glovebox or under active Nitrogen flow, add the Anthracene substrate , Boronic Acid ,

, S-Phos , and powdered -

Note: this compound is light-sensitive. Wrap the flask in aluminum foil.

-

-

Solvent Degassing (CRITICAL):

-

Prepare the Toluene/Water mixture in a separate flask.

-

Sparge with Argon/Nitrogen for 20 minutes OR perform 3 cycles of Freeze-Pump-Thaw.

-

Why? Oxygen causes homocoupling of the boronic acid and oxidizes the electron-rich phosphine ligand, killing the catalyst.

-

-

Reaction Initiation:

-

Transfer the degassed solvent to the reaction vessel via syringe.[1]

-

Seal the vessel immediately.

-

Heat to 100°C - 110°C with vigorous stirring (1000 RPM). The anthracene derivative is poorly soluble; high heat and vigorous stirring are required to increase the effective surface area/dissolution rate.

-

-

Monitoring:

-

Run for 12–24 hours.

-

Check via TLC (Eluent: Hexane/DCM). Look for the disappearance of the bright yellow/green fluorescent starting material and the emergence of a new blue/deep-blue fluorescent spot (typical for 9,10-diarylanthracenes).

-

Troubleshooting Guide (FAQ)

Symptom 1: "My starting material is crashing out and not reacting."

-

Diagnosis: Solubility limit reached. This compound is highly crystalline and insoluble.

-

Fix:

-

Switch solvent to o-Xylene/Water . The higher boiling point (140°C) allows for better solubility.

-

Decrease concentration. Run the reaction at 0.05 M instead of 0.1 M.

-

Symptom 2: "I see a product, but it's the mono-coupled version (one Br remains)."

-

Diagnosis: Catalyst death before completion or insufficient temperature. The first coupling is easier; the second is extremely hindered.

-

Fix:

-

Spike the catalyst: Add a second portion of Pd/Ligand (1 mol%) after 12 hours.

-

Increase Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (for monodentate ligands like S-Phos). If the ligand oxidizes, the Pd precipitates as "Pd Black" and activity stops.

-

Symptom 3: "I am getting Protodebromination (H instead of Aryl group)."

-

Diagnosis: This is the most common side-reaction in hindered couplings. The Pd intermediate waits too long for the boronic acid and instead grabs a proton from the solvent or trace water.

-

Fix:

-

Switch Base: Use Anhydrous

or -

Increase Boronic Acid: Push the equilibrium by adding 3.5 - 4.0 equivalents of boronic acid.

-

Symptom 4: "The reaction turned black immediately."

-

Diagnosis: "Pd Black" formation. Your ligand failed to coordinate to the Palladium.

-

Fix: Likely oxygen contamination.[1][2] Re-evaluate your degassing procedure. If using

, ensure you are not reducing it to Pd(0) before the ligand binds. Premix Pd and Ligand in the solvent for 5 mins before adding to the main pot.

Diagnostic Workflow: Failure Analysis

Use this flowchart to diagnose low yields.

Figure 2: Troubleshooting logic for identifying causes of reaction failure.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473.

-

Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, vol. 12, no. 18, 2006, pp. 4749–4755.

-

Kapdi, A. R., et al. "Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters."[3] ACS Omega, vol. 2, no.[3] 7, 2017, pp. 3144–3156. [3]

-

Tang, W., et al. "AntPhos: A Novel Phosphorus Ligand for Sterically Demanding Suzuki-Miyaura Cross-Coupling." Organic Letters, vol. 12, no.[4] 5, 2010.

Sources

Technical Support Center: Stabilizing 9,10-Dibromo-2-phenylanthracene (DBPA)

Case ID: DBPA-PHOTO-STAB-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division Status: Active Last Updated: 2026-02-23

Executive Summary

You are experiencing photobleaching in devices utilizing 9,10-Dibromo-2-phenylanthracene (DBPA) . Unlike standard anthracene derivatives, DBPA presents a unique stability paradox: the bromine substituents (intended for tuning electronic properties or crystal packing) drastically accelerate degradation in the presence of trace oxygen.

This guide addresses the Heavy Atom Effect induced by bromine, which catalyzes the formation of reactive singlet oxygen (

Module 1: The Root Cause (Diagnostics)

The "Heavy Atom" Trap

To solve the bleaching, you must understand that DBPA is a singlet oxygen generator .

-

Heavy Atom Effect: The two bromine atoms at the 9,10 positions induce strong spin-orbit coupling. This accelerates Intersystem Crossing (ISC) from the excited singlet state (

) to the triplet state ( -

Triplet Sensitization: The population of long-lived triplet excitons in DBPA is significantly higher than in non-halogenated anthracenes (e.g., 9,10-diphenylanthracene).

-

The Kill Step: If trace oxygen (

) is present, the DBPA triplet state transfers energy to it, generating highly reactive singlet oxygen (

Visualization: The Degradation Pathway

The following diagram illustrates why Bromine accelerates the destruction of the molecule compared to standard emitters.

Figure 1: The Bromine-mediated degradation pathway. Note that the Br atoms catalyze the S1

Module 2: Device Fabrication & Encapsulation (Prevention)

The primary solution is physical exclusion of oxygen . Due to the high triplet yield of DBPA, standard "glovebox" conditions are often insufficient for long-term stability; device encapsulation must meet OLED standards.

Protocol: Zero-Oxygen Fabrication

Objective: Reduce Water Vapor Transmission Rate (WVTR) to

| Step | Action | Technical Rationale |

| 1. Solvent Degassing | Sparge all solvents with Argon for 20 mins, then perform 3 freeze-pump-thaw cycles. | Removes dissolved |

| 2. Deposition | Thermal evaporation at | High vacuum ensures no oxygen is trapped within the film grain boundaries. |

| 3. Encapsulation | Method A (Rigid): Glass-to-Glass with UV-curable epoxy + Desiccant getter. Method B (Flexible): Atomic Layer Deposition (ALD) of | DBPA films are highly permeable to gas; the barrier must be intrinsic to the device, not just the environment. |

| 4. Edge Seal | Apply a secondary bead of epoxy around the device perimeter. | Prevents lateral diffusion of oxygen through the substrate interface. |

Critical Checkpoint: The "Getter" Test

Do not rely solely on the seal. Integrate a colorimetric getter (e.g., Calcium or Cobalt-based) inside the package.

-

Pass: Getter remains metallic/blue.

-

Fail: Getter turns transparent/pink within 24 hours. Action: Re-evaluate epoxy curing time.

Module 3: Chemical Stabilization (Mitigation)

If physical encapsulation is insufficient (e.g., in open-air sensor applications), you must alter the chemical environment of the DBPA.

Strategy A: Triplet Management via Host Matrix

Disperse DBPA in a rigid polymer matrix or a small-molecule host.

-

Recommended Host: PMMA (Poly(methyl methacrylate)) or PS (Polystyrene).

-

Mechanism: Rigid matrices reduce the diffusion coefficient of oxygen, preventing it from reaching the excited DBPA molecule before the triplet state decays naturally.

-

Loading Ratio: Keep DBPA concentration

. High concentrations promote aggregation, which can trap triplets and enhance degradation.

Strategy B: Singlet Oxygen Scavenging

Introduce an additive that reacts with or quenches singlet oxygen faster than DBPA does.

-

Additive: DABCO (1,4-Diazabicyclo[2.2.2]octane).

-

Mechanism: DABCO physically quenches singlet oxygen back to ground state oxygen without being consumed (physical quenching).

-

Protocol: Co-dissolve DABCO at a 1:1 molar ratio with DBPA during spin-coating.

Workflow: Stabilized Film Fabrication

Figure 2: Step-by-step workflow for creating chemically stabilized DBPA films.

Module 4: Troubleshooting & FAQs

Q1: My DBPA film turns from blue-fluorescent to clear/yellowish after 1 hour of operation. Why?

-

Diagnosis: This is classic endoperoxide formation. The "yellowing" often comes from secondary degradation products (quinones) formed after the endoperoxide decomposes.

-

Fix: Your encapsulation has a leak. The rate suggests a gross failure in the epoxy seal or insufficient solvent degassing.

Q2: Can I use UV light to cure the encapsulation epoxy?

-

Warning: Yes, but you must shield the active area.

-

Reason: High-intensity UV (< 400 nm) can cause C-Br bond homolysis (cleavage). This creates radical species that destroy the emitter even without oxygen. Use a shadow mask during UV curing.

Q3: I am using DBPA for Triplet-Triplet Annihilation (TTA) Upconversion. The efficiency drops instantly in air.

-

Explanation: This is expected. TTA relies on triplet collision. Oxygen is a triplet quencher (

). -

Solution: You cannot use DBPA for TTA in air without a high-barrier coating (ALD is recommended).

Q4: Does the "2-phenyl" group help with stability?

-

Insight: It helps with solubility and prevents some face-to-face

-stacking (which reduces self-quenching), but it does not prevent oxygen attack. The 9,10 positions remain the most reactive sites for photooxidation.

References

-

Saltiel, J., et al. (2004). The Photochemistry of Anthracenes.

-

Seto, R., et al. (2022).[2] Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (Demonstrates the endoperoxide pathway applicable to 9,10-substituted anthracenes).

-

[2]

-

-

Bagnich, S. A., et al. (2015).

-

Burrows, P. E., et al. (1994). Reliability and degradation of organic light emitting devices.

Sources

troubleshooting poor device performance in 9,10-Dibromo-2-phenylanthracene based OLEDs

The following technical guide addresses the specific challenges associated with 9,10-Dibromo-2-phenylanthracene in OLED devices. This molecule presents a unique dichotomy: it is a critical synthetic intermediate for high-efficiency blue hosts (like MADN or ADN derivatives), but as an active device component, it introduces severe quenching and stability bottlenecks due to the heavy-atom effect and weak carbon-halogen bonds.

Status: Senior Application Scientist Verified Subject: Troubleshooting Efficiency Roll-off, Spectral Quenching, and Rapid Degradation Audience: Materials Scientists & Device Physicists

Part 1: Diagnostic & Troubleshooting Guide

This guide prioritizes the molecular physics governing anthracene derivatives. If you are using this compound (DBPA) as an emitter, you are fighting two fundamental forces: Spin-Orbit Coupling (Quenching) and Bond Dissociation Energy (Instability) .

Q1: Why is my device showing extremely low External Quantum Efficiency (EQE < 1%) despite the material having high absorption?

The Diagnosis: You are likely experiencing the Heavy Atom Effect . Unlike its highly fluorescent parent (9,10-diphenylanthracene), the presence of two Bromine atoms at the 9,10 positions induces strong spin-orbit coupling.

-

The Mechanism: In standard fluorescent OLEDs, you rely on Singlet (S₁) radiative decay. Bromine (

) facilitates rapid Intersystem Crossing (ISC) from the conductive Singlet state ( -

The Result: Instead of emitting blue light, your excitons are trapped in the triplet state, where they decay non-radiatively (heat) or undergo triplet-triplet annihilation (TTA) at a rate too slow to sustain high efficiency.

Corrective Protocol:

-

Doping Strategy: Do not use DBPA as a neat film. Dope it at low concentrations (1–3 wt%) into a high-triplet-energy host (e.g., CBP or mCP) to suppress concentration quenching.

-

Triplet Harvesting: If you must use this brominated species, consider a TTA-upconversion architecture. Pair it with a sensitizer that can utilize the triplets, although removing the bromine via Suzuki coupling to create a pure hydrocarbon emitter (e.g., 2-phenyl-9,10-di(2-naphthyl)anthracene) is the standard solution for efficiency.

Figure 1: Comparative exciton dynamics. The bromine substituents in DBPA open a dominant loss channel (ISC) that drains the singlet population required for fluorescence.

Q2: My device works initially but degrades rapidly (Voltage rise, Luminance drop within minutes). Is this a fabrication error?

The Diagnosis: This is likely Electrochemical Degradation due to the "Fragile Bond." The Carbon-Bromine (C-Br) bond is significantly weaker than the C-H or C-C bonds typical in stable OLED materials.

-

Bond Dissociation Energy (BDE): The C-Br bond energy is approximately 280 kJ/mol (2.9 eV).

-

The Failure Mode: Under electrical excitation, high-energy excitons or polaron accumulation can inject enough energy to homolytically cleave the C-Br bond. This generates highly reactive aryl radicals.

-

Radical Propagation: These radicals attack neighboring molecules (host or hole transport layers), creating deep traps that increase resistance (Voltage Rise) and act as non-radiative recombination centers (Luminance Drop).

Corrective Protocol:

-

Reduce Polaron Density: Increase the doping width of the Emission Layer (EML) or use a "graded doping" profile to lower the local exciton density.

-

Purification Check: If DBPA is a precursor and not your intended emitter, you have trace impurities. Even 50 ppm of brominated intermediate can kill the lifetime of a final blue OLED. (See Purification Protocol below).

Q3: I see significant leakage current and "shorting" behavior in thin films (<50 nm).

The Diagnosis: Crystallization and Morphological Instability.

Anthracene derivatives, particularly asymmetric ones like 2-phenylanthracene, have a strong tendency to crystallize due to

Corrective Protocol:

-

Amorphous Host Matrix: Do not deposit DBPA as a neat layer. Use a bulky host material (e.g., ADN or MADN) that resists crystallization.

-

Deposition Rate: Increase the vacuum deposition rate (>2.0 Å/s). Slow deposition allows molecules time to rearrange into crystal lattices; fast deposition kinetically traps them in the desired amorphous state.

Part 2: Essential Experimental Protocols

Protocol A: Sublimation Purification (Critical)

If you synthesized DBPA or suspect it is contaminating your final product, you must purify it via gradient sublimation. Recrystallization is insufficient for removing trace halides.

Objective: Separate the mono-bromo and non-brominated impurities from the target species.

-

Preparation: Load the crude material into the source boat of a 3-zone vacuum sublimation train.

-

Vacuum: Pump down to

Torr (high vacuum is non-negotiable to prevent oxidation). -

Temperature Gradient:

-

Zone 1 (Source): Set to

(approx. 180–220°C, verify melting point). -

Zone 2 (Product): Set to

. -

Zone 3 (Impurity): Keep at ambient/cool.

-

-

Execution: Ramp temperature slowly (2°C/min). The 9,10-dibromo species is heavier than the de-brominated byproducts (anthracene/phenylanthracene) and will deposit closer to the source.

-

Validation: Perform HPLC or Mass Spec on the collected fractions. Target Purity: >99.9% (HPLC area).

Protocol B: Device Encapsulation

Brominated species are highly sensitive to moisture, which can hydrolyze the C-Br bond.

-

Environment: All fabrication must occur in a glovebox (

ppm, -

Getter: Apply a CaO desiccant patch inside the glass cover.

-

Seal: UV-curable epoxy resin cured at the edges, shielding the active area.

Part 3: Data Summary & Reference Standards

Comparison of Anthracene Derivatives in OLEDs

| Property | 9,10-Diphenylanthracene (DPA) | This compound | Impact on Device |

| Fluorescence Quantum Yield ( | ~90–100% | < 10% (Solvent dependent) | Severe efficiency loss in DBPA. |

| Dominant Decay Channel | Radiative ( | Intersystem Crossing ( | Quenching of blue emission. |

| Bond Stability (Weakest Link) | C-H (~410 kJ/mol) | C-Br (~280 kJ/mol) | DBPA degrades under electrical stress. |

| Primary Application | Highly Efficient Blue Emitter | Synthetic Intermediate / TTA Study | Do not use DBPA as a primary emitter. |

Troubleshooting Logic Flow

Figure 2: Decision matrix for troubleshooting DBPA-based devices. Distinguishing between intended use and accidental contamination is the first critical step.

References

-

Heavy Atom Effect & Quenching

- Detailed analysis of how bromine substituents enhance intersystem crossing and quench fluorescence in anthracene deriv

-

Source:

-

OLED Stability & Bond Dissociation

- Investigation into the correlation between Bond Dissociation Energy (BDE) of fragile bonds (like C-Br)

-

Source:

-

Anthracene Purification

- Methodologies for the purification of anthracene derivatives via sublim

-

Source:

-

Baseline Performance (DPA)

- Reference performance for non-brominated 9,10-diphenylanthracene, establishing the efficiency baseline lost when using the bromin

-

Source:

Validation & Comparative

A Comparative Guide to the Quantum Yield of Blue-Emitting Fluorophores: Benchmarking 9,10-Dibromo-2-phenylanthracene

Introduction: The Critical Role of High-Efficiency Blue Emitters

In the realm of materials science and optoelectronics, the quest for efficient and stable blue-emitting organic molecules is of paramount importance. These materials form the cornerstone of full-color displays, solid-state lighting, and advanced fluorescence imaging.[1] The performance of a blue emitter is critically defined by its photoluminescence quantum yield (PLQY), a measure of the material's efficiency in converting absorbed photons into emitted light. A high PLQY is indispensable for bright, energy-efficient devices and sensitive molecular probes.

Comparative Analysis of Blue Emitter Quantum Yields

The landscape of blue emitters is diverse, spanning classical fluorescent molecules, phosphorescent organometallic complexes, and innovative thermally activated delayed fluorescence (TADF) systems. Each class possesses distinct advantages and disadvantages in terms of efficiency, stability, and color purity. The following table summarizes the PLQY of several representative blue emitters, providing a framework for evaluating the potential performance of 9,10-Dibromo-2-phenylanthracene.

| Compound | Class | Solvent/Matrix | Photoluminescence Quantum Yield (PLQY) | Reference(s) |

| This compound | Fluorescent | Not Reported | Expected to be low | [2] |

| 9,10-Diphenylanthracene (DPA) | Fluorescent | Cyclohexane | ~0.90 - 1.0[3][4][5] | [3][4][5] |

| Perylene | Fluorescent | Cyclohexane | 0.94 | [6] |

| 4,4′-Bis(9-ethyl-3-carbazovinylene)-1,1′-biphenyl (BCzVBi) | Fluorescent | Doped Film | High (Device EQE up to 6.1%) | [7][8] |

| Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2)picolinate (FIrpic) | Phosphorescent | Doped Film (mCP) | ~0.99 | [9][10][11] |

| TDBA-Cz | TADF | Neat Film | 0.88 | [12] |

| 4Ac26CzBz | TADF | Doped Film | 0.986 | [13][14] |

Understanding the Photophysics: Structure-Property Relationships

The quantum yield of a fluorophore is intrinsically linked to its molecular structure. The interplay of electronic and steric factors dictates the competition between radiative (fluorescence) and non-radiative decay pathways.

The Case of this compound: An Expectation of Quenching

While the precise PLQY of this compound remains to be experimentally determined, an analysis of its structure suggests a quantum yield significantly lower than its non-halogenated counterparts like 9,10-diphenylanthracene (DPA). This prediction is primarily based on the heavy-atom effect . The presence of two bromine atoms on the anthracene core is known to enhance intersystem crossing—the process by which an excited singlet state is converted to a non-emissive triplet state. This efficient spin-orbit coupling provides a potent non-radiative decay channel, thereby quenching fluorescence.[2]

The introduction of a phenyl group at the 2-position of the anthracene core, as seen in 2-phenylanthracene derivatives, can also influence the PLQY. While this substitution can enhance solubility and film-forming properties, it may also introduce additional rotational and vibrational modes that can contribute to non-radiative decay.[15][16] However, the dominant factor for this compound is expected to be the bromine-induced fluorescence quenching.

The following diagram illustrates the key factors influencing the quantum yield of anthracene-based emitters.

Caption: Key structural modifications and their impact on the photoluminescence quantum yield of anthracene derivatives.

Experimental Protocol: Relative Photoluminescence Quantum Yield Measurement

The relative method for determining PLQY is a widely accepted and accessible technique that compares the fluorescence of a sample to that of a well-characterized standard with a known quantum yield.[17]

Materials and Instrumentation

-

Fluorometer: A calibrated instrument capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Quartz Cuvettes: 1 cm path length.

-

Solvents: Spectroscopic grade, appropriate for both the sample and the standard.

-

Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to the sample. For blue emitters, 9,10-diphenylanthracene in cyclohexane (PLQY ≈ 0.90-1.0) is a common choice.[3][4]

-

Sample: this compound.

Experimental Workflow

The following diagram outlines the step-by-step procedure for measuring the relative PLQY.

Caption: A step-by-step workflow for the experimental determination of relative photoluminescence quantum yield.

Detailed Procedure

-

Solution Preparation: Prepare at least five concentrations for both the sample (this compound) and the standard (e.g., 9,10-diphenylanthracene) in the same spectroscopic-grade solvent.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the desired excitation wavelength. The absorbance values should be in the range of 0.01 to 0.1.

-

Fluorescence Measurement: Record the corrected fluorescence spectra for each solution in the fluorometer. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.

-

Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Data Analysis: For both the sample and the standard, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength. The data should yield a straight line passing through the origin.

-

Calculation: The PLQY of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients of the straight lines from the plot of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the reference. If the same solvent is used, this term becomes 1.[17]

-

Conclusion

While the heavy-atom effect of the bromine substituents on this compound strongly suggests a quenched fluorescence and therefore a low photoluminescence quantum yield, experimental verification is essential. The comparative data and detailed protocol provided in this guide offer a robust framework for researchers to benchmark this and other novel blue emitters against established standards. Understanding the delicate interplay between molecular structure and photophysical properties is key to the rational design of the next generation of high-efficiency blue-emitting materials for a wide array of applications in science and technology.

References

-

Berlman, I. B. (1965). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. [Link]

-

Berlman, I. B. (1965). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. [Link]

-

Sadrai, M., & Haugland, R. P. (1986). Fluorescence Quantum Yields of Perylene 3,4,9,10-Tetracarboxylic Acid-bis. Journal of Fluorescence, 2(3), 227-231. [Link]

-

Gessner, R. C., & Whitten, D. G. (2017). Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media. ChemPhysChem, 18(18), 2430–2441. [Link]

-

Gudeika, D., Volyniuk, D., Bezvikonnyi, O., Grazulevicius, J. V., & Kazlauskas, K. (2014). Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. Physical Chemistry Chemical Physics, 16(15), 7089–7101. [Link]

-

Li, C., Duan, R., Zhang, D., & Duan, L. (2022). Narrowband blue emission with insensitivity to the doping concentration from an oxygen-bridged triarylboron-based TADF emitter: nondoped OLEDs with a high external quantum efficiency up to 21.4%. Materials Chemistry Frontiers, 6(10), 1335-1342. [Link]

-

Lee, J., Chen, C. H., Lee, P. I., & Lin, H. W. (2013). Highly efficient blue fluorescent organic light-emitting diodes with a high emitter/host ratio. Applied Physics Letters, 103(8), 083303. [Link]

-

Gessner, R. C., & Whitten, D. G. (2017). Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media. ResearchGate. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Fluorescence spectra and quantum yields. Quinine, uranine, 9,10-diphenylanthracene, and 9,10-bis(phenylethynyl)anthracenes. Journal of Chemical & Engineering Data, 28(4), 454–456. [Link]

-

Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. The Journal of Physical Chemistry, 80(9), 969–974. [Link]

-

Zherebtsov, D. A., et al. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Molecules, 28(11), 4349. [Link]

-

Dias, F. B., Penfold, T. J., & Monkman, A. P. (2018). Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. Applied Sciences, 8(4), 494. [Link]

-

Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(41), 27739-27748. [Link]

-

OLED-Info. (2024). Researchers design a highly promising host material for blue TADF OLED devices. [Link]

-

Swager, T. M., & Gil, C. J. (1995). Fluorescence Studies of Poly(@-phenyleneethyny1ene)s: The Effect of Anthracene. Macromolecules, 28(18), 6100-6107. [Link]

- Google Patents. (n.d.). Process for producing 9,10-diphenylanthracene.

-

Morris, J. V., Mahaney, M. A., & Huber, J. R. (1976). Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. The Journal of Physical Chemistry, 80(9), 969–974. [Link]

-

Dias, F. B., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 14, 248-278. [Link]

-

Lee, J., et al. (2013). Not All Bis[2-(4,6-Difluorophenyl)pyridyl-N,C2']iridium (III) Picolinate (FIrpic) Isomers are Unsuitable for Developing Long Lifetime Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate. [Link]

-

Raisys, S., et al. (2018). Enhancement of Triplet-Sensitized Upconversion in Rigid Polymers via Singlet Exciton Sink Approach. ResearchGate. [Link]

-

Resch-Genger, U., & Rurack, K. (2013). Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. In Standards for Fluorescence Quantum Yield Measurements in Solution. [Link]

-

Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

-

Kawamura, Y., et al. (2005). 100% phosphorescence quantum efficiency of Ir(III) complexes in organic semiconductor films. Applied Physics Letters, 86(7), 071104. [Link]

-

Kawamura, Y., et al. (2005). 100% phosphorescence quantum efficiency of Ir(III) complexes in organic semiconductor films. Applied Physics Letters, 86(7), 071104. [Link]

-

Gudeika, D., et al. (2017). Quantum yield in blue-emitting anthracene derivatives: Vibronic coupling density and transition dipole moment density. Dyes and Pigments, 142, 33-43. [Link]

-

Gudeika, D., et al. (2016). Photophysical properties of 2-phenylanthracene and its conformationally-stabilized derivatives. Dyes and Pigments, 130, 239-248. [Link]

-

Seo, J. H., et al. (2009). Efficient Deep-Blue Organic Light-emitting Diodes with Double-Emission Layers. Journal of the Korean Physical Society, 55(3), 1108-1111. [Link]

-

PrepChem. (n.d.). Preparation of 9,10-dibromoanthracene. Retrieved February 23, 2026, from [Link]

-

Rausch, A. F., et al. (2009). Matrix Effects on the Triplet State of the OLED Emitter Ir(4,6-dFppy)2(pic) (FIrpic): Investigations by High-Resolution Optical Spectroscopy. Inorganic Chemistry, 48(4), 1434–1443. [Link]

-

Larsen, C. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Physical Chemistry Chemical Physics, 17(41), 27739-27748. [Link]

-